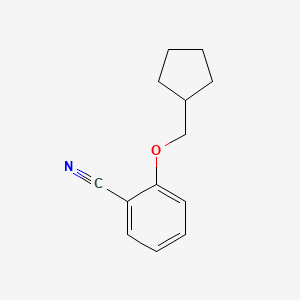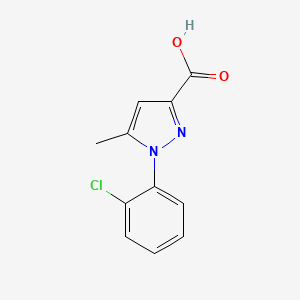
4-Methyl-3-(morpholine-4-carbonyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs has been described in recent advances from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of “4-Methyl-3-(morpholine-4-carbonyl)aniline” is C12H16N2O2 . The molecular weight is 220.27 .Chemical Reactions Analysis
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been a focus of recent research .Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Methyl-3-(morpholine-4-carbonyl)aniline and its derivatives are involved in various synthesis processes and structural analyses. For instance, the structural analysis of N-Morpholino-Δ8-dihydroabietamide demonstrates the complex conformations of cyclohexene and morpholine rings in synthesized compounds, indicating intricate molecular geometries (Xiaoping Rao, 2010). Similarly, the synthesis of certain compounds reveals how specific derivatives of 4-Methyl-3-(morpholine-4-carbonyl)aniline exhibit potent antimicrobial activities, emphasizing its role in pharmacological developments (D. Subhash & K. Bhaskar, 2020).
Molecular Docking and Kinase Inhibition
The compound and its derivatives are utilized in molecular docking studies, which is crucial for understanding how these compounds interact at the molecular level. The molecular docking study of certain derivatives showed significant activity against bacterial and fungal strains (D. Subhash & K. Bhaskar, 2020). Furthermore, optimization studies have led to the discovery of compounds with increased inhibition of Src kinase activity and Src-mediated cell proliferation, showcasing the potential therapeutic applications of these compounds (D. Boschelli et al., 2001).
Fluorescence Quenching and Spectroscopic Studies
4-Methyl-3-(morpholine-4-carbonyl)aniline is also a subject of interest in fluorescence quenching and spectroscopic studies. Research on fluorescence quenching of LD-425 by aromatic amines indicates the compound's interaction with other chemicals and its potential use in analytical chemistry (H. Deepa et al., 2012).
Anticancer Activity and Toxicity Screening
Derivatives containing morpholine, anilines, and dipeptides have been evaluated for their anticancer activity and toxicity, demonstrating the biological relevance and potential therapeutic applications of these compounds. For example, certain derivatives showed a higher activity against breast cancer cell lines and induced cell cycle arrest at the G2/M phase in MCF-7 cells (Azizah M Malebari et al., 2021).
Propriétés
IUPAC Name |
(5-amino-2-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGSXDJSRGQATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241434 | |
| Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(morpholine-4-carbonyl)aniline | |
CAS RN |
936210-51-4 | |
| Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936210-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Amino-2-methylphenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)



![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)




![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
